Coagulin O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Coagulin O is a gel-forming protein found in the hemolymph of certain invertebrates, such as horseshoe crabs. It plays a crucial role in the immune response by immobilizing bacterial and fungal invaders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Coagulin O involves the extraction of hemolymph from horseshoe crabs, followed by the isolation of coagulogen. The coagulogen is then activated through a series of proteolytic reactions. The process typically involves the following steps:

Extraction: Hemolymph is collected from horseshoe crabs.

Isolation: Coagulogen is isolated from the hemolymph using centrifugation and filtration techniques.

Activation: Coagulogen is activated by a serine proteinase cascade, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound is primarily focused on the extraction and purification of coagulogen from horseshoe crabs. The process involves large-scale collection of hemolymph, followed by purification and activation steps. Advances in biotechnology have also explored the possibility of producing this compound using recombinant DNA technology, where the gene encoding coagulogen is inserted into bacterial or yeast cells for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Coagulin O undergoes several types of reactions, including:

Proteolytic Cleavage: Coagulogen is cleaved by serine proteinases to form this compound.

Cross-linking: This compound molecules undergo cross-linking to form a gel-like structure that immobilizes pathogens.

Common Reagents and Conditions

The activation of coagulogen to this compound typically involves the use of serine proteinases. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient cleavage and activation .

Major Products Formed

The primary product formed from the activation of coagulogen is this compound. This active form then undergoes cross-linking to form a gel-like structure that traps and immobilizes pathogens .

Scientific Research Applications

Coagulin O has several scientific research applications, including:

Endotoxin Detection: This compound is used in the Limulus amebocyte lysate test to detect bacterial endotoxins in pharmaceuticals and medical devices.

Immune Response Studies: This compound is studied for its role in the immune response of invertebrates, providing insights into the evolution of immune systems.

Biotechnology: Research is ongoing to explore the use of this compound in biotechnology, including its potential use in developing new antimicrobial agents.

Mechanism of Action

Coagulin O exerts its effects through a series of molecular interactions:

Activation: Coagulogen is cleaved by serine proteinases to form this compound.

Cross-linking: this compound molecules cross-link to form a gel-like structure.

Pathogen Immobilization: The gel-like structure traps and immobilizes bacterial and fungal invaders, preventing their spread.

Comparison with Similar Compounds

Coagulin O is unique in its ability to form a gel-like structure that immobilizes pathogens. Similar compounds include:

Pediocin: A bacteriocin produced by Pediococcus acidilactici, which has antimicrobial properties.

Transglutaminase: An enzyme that cross-links proteins, similar to the cross-linking observed in this compound.

This compound stands out due to its specific role in the immune response of invertebrates and its application in endotoxin detection .

Properties

CAS No. |

220381-52-2 |

|---|---|

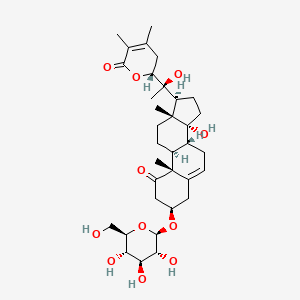

Molecular Formula |

C34H50O11 |

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(2R)-2-[(1R)-1-hydroxy-1-[(3R,8R,9S,10R,13R,14R,17S)-14-hydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,7,8,9,11,12,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C34H50O11/c1-16-12-25(45-29(40)17(16)2)33(5,41)23-9-11-34(42)21-7-6-18-13-19(43-30-28(39)27(38)26(37)22(15-35)44-30)14-24(36)32(18,4)20(21)8-10-31(23,34)3/h6,19-23,25-28,30,35,37-39,41-42H,7-15H2,1-5H3/t19-,20+,21-,22-,23+,25-,26-,27+,28-,30-,31-,32+,33-,34-/m1/s1 |

InChI Key |

ZGFSMKCODQJWHY-DKZVLZAESA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.